1-[(3-Pentylinden-1-ylidene)methyl]naphthalene 1-[(3-Pentylinden-1-ylidene)methyl]naphthalene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18583551
InChI: InChI=1S/C25H24/c1-2-3-4-11-21-18-22(25-16-8-7-15-24(21)25)17-20-13-9-12-19-10-5-6-14-23(19)20/h5-10,12-18H,2-4,11H2,1H3
SMILES:
Molecular Formula: C25H24
Molecular Weight: 324.5 g/mol

1-[(3-Pentylinden-1-ylidene)methyl]naphthalene

CAS No.:

Cat. No.: VC18583551

Molecular Formula: C25H24

Molecular Weight: 324.5 g/mol

* For research use only. Not for human or veterinary use.

1-[(3-Pentylinden-1-ylidene)methyl]naphthalene -

Specification

Molecular Formula C25H24
Molecular Weight 324.5 g/mol
IUPAC Name 1-[(3-pentylinden-1-ylidene)methyl]naphthalene
Standard InChI InChI=1S/C25H24/c1-2-3-4-11-21-18-22(25-16-8-7-15-24(21)25)17-20-13-9-12-19-10-5-6-14-23(19)20/h5-10,12-18H,2-4,11H2,1H3
Standard InChI Key FPESBQVTVSBBSE-UHFFFAOYSA-N
Canonical SMILES CCCCCC1=CC(=CC2=CC=CC3=CC=CC=C32)C4=CC=CC=C41

Introduction

Chemical Structure and Nomenclature

Molecular Configuration

JWH-176’s structure consists of a naphthalene moiety linked to a 3-pentylindenylidene group via a methylene bridge. The indene system features a conjugated diene structure, while the pentyl chain at the 3-position enhances lipophilicity, facilitating membrane permeability . The double-bond geometry is specified as E (trans) in its IUPAC name: (E)-1-((3-pentyl-1H-inden-1-ylidene)methyl)naphthalene .

Key Structural Features:

  • Naphthalene Core: A bicyclic aromatic system providing rigidity and planar geometry.

  • Indenylidene Group: A fused cyclopentadiene ring system contributing to electronic delocalization.

  • Pentyl Substituent: A five-carbon alkyl chain influencing solubility and receptor binding .

The canonical SMILES representation is CCCCCC1=CC(=CC2=CC=CC3=CC=CC=C32)C4=CC=CC=C41, and the InChIKey is FPESBQVTVSBBSE-OQKWZONESA-N .

Synthesis and Preparation

Synthetic Routes

JWH-176 is synthesized via a Friedel-Crafts alkylation or condensation reaction between 3-pentylindene and naphthalene derivatives. A typical protocol involves:

  • Catalytic Conditions: Lewis acids (e.g., AlCl3) or Brønsted acids (e.g., H2SO4) facilitate electrophilic aromatic substitution.

  • Temperature Control: Reactions proceed at 80–120°C to optimize yield and minimize side products.

  • Purification: Column chromatography or recrystallization isolates the product .

Reaction Scheme:

3-Pentylindene+Naphthalene-1-carbaldehydeH+JWH-176\text{3-Pentylindene} + \text{Naphthalene-1-carbaldehyde} \xrightarrow{\text{H}^+} \text{JWH-176}
This method yields ~60–70% purity, with final purification achieving ≥98% .

Physicochemical Properties

Physical Constants

PropertyValueSource
Molecular Weight324.46 g/mol
Density1.085–1.1 g/cm³
Boiling Point487.8±15.0°C
Flash Point246.6±14.5°C
LogP (Partition Coefficient)9.02

Solubility Profile

  • Polar Solvents: Soluble in DMF, DMSO, and ethanol (20 mg/mL) .

  • Nonpolar Solvents: Limited solubility in hexane or chloroform.

Biological Activity and Pharmacological Effects

Cannabinoid Receptor Interactions

JWH-176 exhibits high affinity for the CB1 receptor (Ki = 26 nM), comparable to THC but with distinct efficacy profiles .

Mechanism of Action:

  • CB1 Agonism: Binds to G-protein-coupled CB1 receptors in the central nervous system, inhibiting adenylate cyclase and modulating ion channels .

  • Downstream Effects:

    • Analgesia: Reduces pain signaling via descending inhibitory pathways .

    • Appetite Stimulation: Activates hypothalamic orexigenic neurons .

    • Psychoactivity: Induces euphoria and altered perception through prefrontal cortex modulation .

Comparative Pharmacology

CompoundCB1 Ki (nM)CB2 Ki (nM)Selectivity
JWH-17626420CB1 > CB2
THC4136Non-selective
JWH-018 (Analog)92.6CB1 > CB2

Data from highlight JWH-176’s moderate CB1 selectivity, positioning it as a tool for receptor subtype studies.

Research Applications

Medicinal Chemistry

  • Drug Development: Scaffold for designing CB1-selective agonists with reduced psychoactivity .

  • Neuroprotection: Patent ES2638057B1 proposes cannabinoid agonists, including JWH-176 analogs, for dementia treatment by mitigating neuroinflammation .

Forensic Science

  • Detection: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies JWH-176 in biological samples, aiding in legal cases .

SupplierPurityQuantityPrice (USD)
Cayman Chemical≥98%1 mg81
TRCN/A10 mg440
AK ScientificN/A5 mg495

Sources: .

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